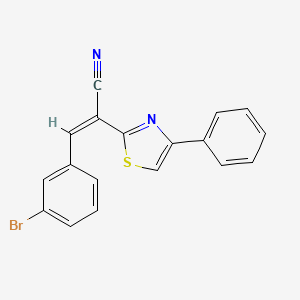

(Z)-3-(3-溴苯基)-2-(4-苯并噻唑-2-基)丙烯腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

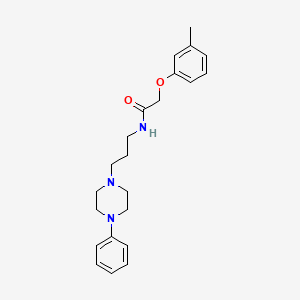

The compound (Z)-3-(3-bromophenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile is a type of acrylonitrile derivative characterized by the presence of a bromophenyl group and a phenylthiazolyl group attached to the acrylonitrile moiety. While the specific compound is not directly studied in the provided papers, related compounds with halophenyl and pyridinyl groups have been investigated, which can offer insights into the behavior and properties of the compound .

Synthesis Analysis

The synthesis of similar compounds typically involves a Knoevenagel condensation reaction. For instance, the Z and E isomers of 3-[4-(dimethylamino)phenyl]-2-(2,4,6-tribromophenyl)acrylonitrile were obtained through this method . Although the exact synthesis conditions for (Z)-3-(3-bromophenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile are not provided, it is likely that a similar approach could be used, involving the condensation of an appropriate benzaldehyde derivative with a bromophenyl acetonitrile.

Molecular Structure Analysis

The molecular structure of acrylonitrile derivatives can be elucidated using X-ray diffraction and density functional theory (DFT) calculations . The Z isomer typically exhibits strong intermolecular interactions, which can influence the molecular packing and stability of the crystal structure. For the compound of interest, similar techniques could be employed to determine the molecular geometry and the nature of intermolecular interactions, such as halogen bonding and π-stacking.

Chemical Reactions Analysis

The reactivity of acrylonitrile derivatives can be influenced by the presence of substituents on the aromatic rings. The papers provided do not detail specific reactions for the compound , but studies on related compounds show that weak non-covalent interactions, such as C–H⋯N and halogen⋯halogen interactions, are crucial in stabilizing the crystal structures . These interactions could also affect the reactivity of the compound in various chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of acrylonitrile derivatives are often determined by their molecular structure. The presence of halogen atoms can lead to variant and invariant non-covalent interactions, which are significant in the stabilization of the crystal structures . UV-vis spectral studies can provide information on the electronic properties of these compounds in solution and solid phases, and theoretical calculations can be used to simulate spectra for comparison with experimental data .

科学研究应用

光致发光特性

(Z)-2-(4-溴苯基)-3-(4-(5-((Z)-2-氰基-2-苯乙烯基)噻吩-3-基)-苯基)丙烯腈,一种相关化合物,已被合成并研究其光致发光特性。这些化合物发出绿色荧光并表现出良好的热稳定性,这可能在材料科学中得到应用,尤其是在荧光材料和传感器开发中 (徐,于,&余,2012).

光物理性质

类似的化合物,如 (Z)-2-(4-溴苯基)-3-(噻吩-2-基)丙烯腈,已被合成并对其光物理性质进行了探索。这些化合物的结构及其吸收和发射光谱表明在光电器件中具有潜在应用 (李,刘,李,方,&余,2010).

分子堆积和分子间相互作用

对 (Z)-2-苯基-3-(4-(吡啶-2-基)苯基)丙烯腈,一种相关化合物,的研究表明分子堆积和分子间相互作用对其发光特性很重要。此类研究在材料科学中至关重要,特别是对于具有特定光学性质的材料的设计 (佩尔西诺等人,2014).

非线性光限制

供体-受体取代的噻吩染料,包括丙烯腈衍生物的变体,已在非线性光限制中显示出潜力,可用于保护人眼和光传感器,并稳定光通信中的光源 (阿南丹,马诺哈兰,纳伦德兰,吉里松,&阿西里,2018).

异构现象和晶体结构

对丙烯腈衍生物中的异构现象的研究,例如 3-[4-(二甲氨基)苯基]-2-(2,4,6-三溴苯基)丙烯腈,有助于更好地理解分子结构和分子间相互作用,这在晶体学和材料设计中很有价值 (塔米塞蒂等人,2018).

荧光转换和化学传感器

丙烯腈衍生物因其荧光转换特性和作为化学传感器的潜在用途而受到研究,特别是用于检测各种环境中的特定离子或分子 (贾&温,2020).

属性

IUPAC Name |

(Z)-3-(3-bromophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11BrN2S/c19-16-8-4-5-13(10-16)9-15(11-20)18-21-17(12-22-18)14-6-2-1-3-7-14/h1-10,12H/b15-9- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXDOZVAIDZUGMW-DHDCSXOGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC(=CC=C3)Br)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC(=CC=C3)Br)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11BrN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-3-(3-bromophenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3-fluorobenzoate](/img/structure/B2503399.png)

![3-[(2-chlorophenyl)methyl]-8-(3,5-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2503410.png)

![N'-(3,4-Dimethylphenyl)-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]oxamide](/img/structure/B2503412.png)

![2-methyl-5-(naphthalen-1-ylmethyl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2503420.png)

![2-((4-(4-(3-(Trifluoromethyl)phenyl)piperazin-1-yl)piperidin-1-yl)methyl)benzo[d]oxazole](/img/structure/B2503422.png)